molecular formula C22H21F2N3O2 B2647215 N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941933-50-2

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2647215
CAS No.: 941933-50-2
M. Wt: 397.426
InChI Key: MTBYYLWOAAMWKN-UHFFFAOYSA-N
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Description

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide ( 941933-50-2) is a synthetic oxalamide derivative with a molecular formula of C22H21F2N3O2 and a molecular weight of 397.42 g/mol . This compound features a complex structure that integrates a 2,5-difluorophenyl group, a dimethylaminoethyl chain, and a naphthalene system, contributing to its potential research applications . The InChI Key is MTBYYLWOAAMWKN-UHFFFAOYSA-N, and its SMILES representation is FC1=C(C=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)F . Calculated properties indicate this molecule has a polar surface area of 61.4 Ų and five rotatable bonds, characteristics that can influence its interaction with biological targets . As a research chemical, it serves as a valuable intermediate or scaffold in medicinal chemistry and drug discovery projects, particularly for investigating structure-activity relationships or developing novel pharmacologically active agents. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from various suppliers; for instance, Life Chemicals offers it with a purity of 90% or higher in quantities ranging from 2mg to 50mg . Proper handling and storage in accordance with laboratory safety protocols are required.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-19-12-15(23)10-11-18(19)24/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYYLWOAAMWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 1: N~1~-(2,5-Difluorophenyl)-N~2~-[2-[(4-Phenyl-1H-Imidazol-2-yl)Thio]Ethyl]Ethanediamide ()

  • Molecular Formula : C₁₉H₁₆F₂N₄O₂S
  • Key Features :
    • Replaces the naphthalenyl group with a 4-phenylimidazole-thioether side chain.
    • Contains a thioether linkage (C–S–C), which may confer redox sensitivity or metal-binding properties.
  • Comparison: The imidazole-thioether group introduces heterocyclic diversity but reduces aromatic bulk compared to the naphthalenyl group in the target compound.

Thiourea Derivatives with Naphthalenyl Motifs ()

Compound 2: 1-[(1R,2R)-2-(Dimethylamino)-1,2-Diphenylethyl]-3-[(S)-1-(Naphthalen-1-yl)Ethyl]Thiourea

  • Molecular Formula : C₂₉H₃₁N₃S
  • Key Features :
    • Thiourea (–N–C(S)–N–) core instead of ethanediamide.
    • Stereochemical complexity (R,R/S configuration) and diphenylethyl backbone.
  • The naphthalenyl group is retained, but the additional diphenylethyl moiety increases molecular weight (453.64 vs. ~400 for the target compound), which may limit bioavailability .

Acetamide-Based Agrochemicals ()

Compound 3: 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Features :
    • Simpler acetamide structure with chloro and alkoxy substituents.
    • Widely used as a herbicide.
  • Comparison: The target compound’s ethanediamide backbone and dual aromatic systems contrast sharply with alachlor’s monoamide and aliphatic chains. Alachlor’s lower molecular weight (269.77) and chloro-substitution enhance volatility and soil mobility, whereas the target compound’s bulkier structure may favor stationary applications (e.g., enzyme inhibition) .

N-Substituted 2-Arylacetamides with Crystallographic Data ()

Compound 4: 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Key Features: Dichlorophenyl and pyrazolyl groups linked via a monoamide. Planar amide conformation with hydrogen-bonding dimers observed in crystal structures.
  • Comparison :
    • The target compound’s ethanediamide group allows for dual hydrogen-bonding sites, unlike the single amide in this analogue.
    • Dichlorophenyl substitution (in Compound 4) vs. difluorophenyl (target) may alter electronic properties: fluorine’s electronegativity increases polarity, while chlorine enhances lipophilicity .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Amination Step : Palladium-catalyzed dimethylamination of naphthalene derivatives using N,N-dimethylformamide (DMF) as the dimethylamino source under inert conditions (N₂ atmosphere) .

Coupling Reaction : Condensation of the dimethylamino-naphthalene intermediate with 2,5-difluorophenyl-substituted ethanediamide using a coupling agent like EDCI/HOBt in dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Characterization :

  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Reaction Optimization

Q. Q2: How can reaction yields be improved for the palladium-catalyzed dimethylamination step in this compound's synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like Xantphos to enhance turnover .
  • Solvent Effects : Replacing DMF with DMA (dimethylacetamide) to reduce side reactions .
  • Temperature Control : Conducting reactions at 80°C instead of room temperature to accelerate kinetics while avoiding decomposition .
  • Additives : Adding NaOtBu as a base and H₂O as a proton shuttle to stabilize intermediates .

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) to measure IC₅₀ values .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Computational Modeling

Q. Q4: Which computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode prediction against crystallographic protein structures (e.g., PDB: 1XYZ) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Training datasets with descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

Data Contradiction Analysis

Q. Q5: How should researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Batch Reproducibility : Verify purity (>95% by HPLC) and stereochemistry (via chiral chromatography) .
  • Assay Conditions : Standardize buffer pH, temperature, and cell passage number across labs .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers via funnel plots .

Advanced Structural Analysis

Q. Q6: What techniques elucidate the conformational dynamics of the dimethylamino-naphthalene moiety?

Methodological Answer:

  • NMR NOE Experiments : 2D NOESY to detect spatial proximity between dimethylamino protons and naphthalene hydrogens .
  • X-ray Crystallography : Single-crystal analysis to determine dihedral angles and intramolecular H-bonding .
  • DFT Calculations : Gaussian 16 to model ground-state geometries and compare with experimental data .

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